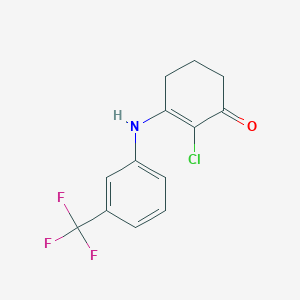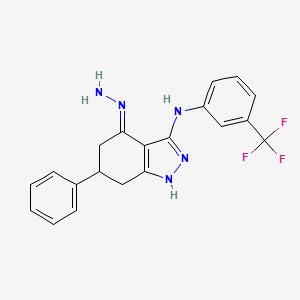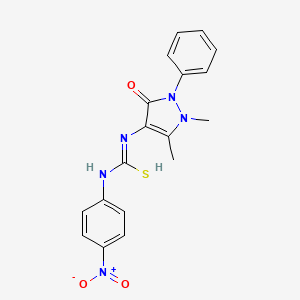![molecular formula C17H15FN2O2 B7827904 (2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827904.png)
(2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide is an organic compound with a complex structure that includes a fluorinated aromatic ring and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide typically involves the condensation of 4-fluoroaniline with a suitable aldehyde or ketone, followed by further functionalization steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of acidic or basic catalysts can facilitate the condensation reaction, while solvents like ethanol or methanol can help dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Advanced techniques such as microwave-assisted synthesis or high-throughput screening can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted aromatic compounds.
Scientific Research Applications
(2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide include:
- (2Z)-2-[(4-chloroanilino)methylidene]-3-oxo-N-phenylbutanamide
- (2Z)-2-[(4-bromoanilino)methylidene]-3-oxo-N-phenylbutanamide
- (2Z)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide
Uniqueness
The uniqueness of this compound lies in its fluorinated aromatic ring, which can impart specific properties such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-12(21)16(11-19-14-9-7-13(18)8-10-14)17(22)20-15-5-3-2-4-6-15/h2-11,19H,1H3,(H,20,22)/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSSVCGDQWJEQJ-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)F)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC=C(C=C1)F)/C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7827827.png)
![5,5-dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7827829.png)
![2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7827836.png)
![2-[1-[(2-methylquinolin-4-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7827837.png)
![2-[[(5-bromopyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7827842.png)
![3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one](/img/structure/B7827847.png)


![2-[(4-ethoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7827863.png)
![2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione](/img/structure/B7827866.png)
![ethyl 3-[(2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B7827875.png)

![(2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827891.png)
![(2Z)-2-[[4-fluoro-3-(trifluoromethyl)anilino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827903.png)
